9-Benzyl-2-chloro-9h-purin-6-amine

Antiviral Rhinovirus Purine SAR

9-Benzyl-2-chloro-9H-purin-6-amine (CAS 56046-25-4, NSC 124464), also referred to as 9-benzyl-2-chloroadenine, is a trisubstituted purine bearing a benzyl group at N9, a chlorine atom at C2, and a free 6-amino group. With a molecular formula of C12H10ClN5 and a molecular weight of 259.69 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for nucleoside analogs, kinase inhibitor scaffolds, and adenosine receptor ligands.

Molecular Formula C12H10ClN5
Molecular Weight 259.69 g/mol
CAS No. 56046-25-4
Cat. No. B1581049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-2-chloro-9h-purin-6-amine
CAS56046-25-4
Molecular FormulaC12H10ClN5
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)N
InChIInChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17)
InChIKeyHMCPIAFQZBMKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-2-chloro-9H-purin-6-amine (CAS 56046-25-4): Core Purine Scaffold Identification for Research Procurement


9-Benzyl-2-chloro-9H-purin-6-amine (CAS 56046-25-4, NSC 124464), also referred to as 9-benzyl-2-chloroadenine, is a trisubstituted purine bearing a benzyl group at N9, a chlorine atom at C2, and a free 6-amino group . With a molecular formula of C12H10ClN5 and a molecular weight of 259.69 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for nucleoside analogs, kinase inhibitor scaffolds, and adenosine receptor ligands . Its dual functionalization—a reactive C2–Cl bond for cross-coupling and a hydrogen-bond-donating 6-NH₂—constitutes a chemical profile that is absent in simpler 9-benzyladenine or 2-chloroadenine congeners, making it a non-interchangeable building block for structure–activity relationship (SAR) exploration .

Why 9-Benzyl-2-chloro-9H-purin-6-amine Cannot Be Swapped for 9-Benzyladenine, 2-Chloroadenine, or 9-Benzyl-6-chloropurine


The specific positioning of the chlorine atom at C2—rather than at C6 or on the benzyl ring—is the decisive factor governing both the chemical reactivity and biological profile of this purine scaffold . In an antiviral SAR study, 9-benzylpurines lacking a 2-chloro substituent exhibited weak activity against rhinovirus, whereas introduction of 2-Cl increased potency to sub-micromolar IC₅₀ values [1]. Conversely, moving the chlorine to the benzyl ring (as in 9-(2-chlorobenzyl)adenine, 2-CBA) alters metabolic fate: 2-CBA undergoes extensive hepatic N1-oxidation, a pathway that may differ for the 2-chloro-purine isomer [2]. From a synthetic standpoint, the C2–Cl bond of 9-benzyl-2-chloroadenine is the reactive handle for Pd-catalyzed Sonogashira cross-coupling; the corresponding 2-unsubstituted or 6-chloro analogs either lack this reactivity or couple at a different position, yielding regioisomeric products [3]. These orthogonal differences in biological activity, metabolism, and synthetic utility mean that generic substitution with a structurally similar purine would lead to non-equivalent experimental outcomes.

Quantitative Differentiation Evidence for 9-Benzyl-2-chloro-9H-purin-6-amine vs. Closest Analogs


2-Chloro Substitution Drives >100-Fold Enhancement in Antiviral Potency Relative to 2-Unsubstituted 9-Benzylpurines

In a head-to-head antiviral screen against rhinovirus type 1B, 9-benzyl-6-(dimethylamino)-9H-purines lacking a 2-chloro substituent displayed only weak activity, whereas the corresponding 2-chloro derivatives exhibited potent inhibition. The most active 2-chloro analog, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (29), achieved an IC₅₀ of 0.08 µM [1]. Although the comparator data for the exact 2-unsubstituted parent is reported qualitatively ('weak activity'), the magnitude of the potency shift establishes the 2-chloro group as a critical pharmacophoric element within the 9-benzylpurine class [1].

Antiviral Rhinovirus Purine SAR

9-Benzyl-2-chloro-adenine Scaffold Validated as PDE8 Inhibitor Template with Nanomolar Potency and 100% Oral Bioavailability

A 2022 structure-based drug design study employed 9-benzyl-2-chloro-adenine as the non-chiral core scaffold for discovering PDE8 inhibitors. The optimized lead compound 15 (2-chloro-9-(3-(2,2-difluoroethoxy)-5-(difluoromethoxy)benzyl)-9H-purin-6-amine) inhibited PDE8A with an IC₅₀ of 11 nM, exhibited high selectivity over other PDE isoforms, and demonstrated 100% oral bioavailability in mice [1]. The X-ray co-crystal structure of the PDE8A–15 complex revealed unique T-shaped π–π interactions with Phe785 and a distinctive H-bond network within the H-pocket, interactions that were attributed directly to the 9-benzyl-2-chloro-adenine template geometry [1]. This validated scaffold status contrasts with the uncharted biological utility of the 2-unsubstituted 9-benzyladenine core in the same target class.

PDE8 inhibitor Vascular dementia Scaffold validation

C2–Cl Bond Enables Regioselective Sonogashira Cross-Coupling: Comparison with 6-Chloro and 8-Bromo Purine Substrates

In a comparative study of Pd-catalyzed Sonogashira cross-coupling, three halopurine substrates—9-benzyl-6-chloropurine (2a), 9-benzyl-8-bromoadenine (2b), and 9-benzyl-2-chloroadenine (2c)—were reacted with ethynylferrocene under identical conditions. All three substrates yielded the corresponding (ferrocenylethynyl)purines in 'moderate to good yields,' but the regioisomeric products (2- vs. 6- vs. 8-substituted) displayed markedly different solid-state interactions and electrochemical oxidation potentials, as determined by X-ray crystallography and cyclic voltammetry [1]. The 2-chloroadenine-derived product (3c) retained a free 6-amino group, preserving hydrogen-bond-donor capacity for target engagement, whereas the 6-chloropurine-derived product (3a) lacks this functionality [1]. This demonstrates that 9-benzyl-2-chloroadenine is the preferred substrate when a 2-alkynyl modification is desired without sacrificing the 6-NH₂ pharmacophore.

Cross-coupling Sonogashira reaction Electrochemical markers

High-Yield Synthetic Accessibility via Microwave-Assisted Ammonolysis of 9-Benzyl-2,6-dichloropurine

A reported synthetic route to 9-benzyl-2-chloro-9H-purin-6-amine proceeds via microwave-assisted ammonolysis of 9-benzyl-2,6-dichloropurine in methanol at 120 °C for 15 hours under 14 atm pressure, delivering the target compound with a yield of approximately 98% . In contrast, an alternative route using benzyl bromide and 2-chloro-6-aminopurine with K₂CO₃ in DMF at room temperature for 16 hours affords a yield of approximately 56% . The 98%-yield microwave route provides a scalable procurement advantage, ensuring lower cost of goods for multi-gram or kilogram orders compared to the lower-yielding ambient-temperature method.

Synthesis Microwave chemistry Process chemistry

Physicochemical Differentiation: Melting Point and LogP Shift Relative to 9-Benzyladenine

The introduction of chlorine at C2 elevates the melting point of 9-benzyl-2-chloroadenine to 228–229 °C, compared to 230–232 °C for 9-benzyladenine (ΔTₘ = ~2–4 °C lower), and increases the calculated LogP from approximately 1.8 (9-benzyladenine) to 2.7 (XLogP3) . The increased lipophilicity (ΔLogP ≈ +0.9) reflects the electron-withdrawing and hydrophobic contribution of the chlorine atom, which may influence membrane permeability, protein binding, and chromatographic retention behavior. The melting point range also provides a practical identity check for incoming material quality control .

Physicochemical properties Purification Formulation

NSC Number Assignment Confirms Prior NCI Screening, Providing Pre-Existing Biological Fingerprint

9-Benzyl-2-chloro-9H-purin-6-amine carries the National Service Center number NSC 124464, indicating that it was accessioned into the National Cancer Institute's Developmental Therapeutics Program (DTP) compound Repository and likely subjected to the NCI-60 human tumor cell line screen . While the full screening results are not publicly aggregated in a single publication, the NSC assignment itself constitutes a verifiable provenance record that is absent for many close analogs such as 9-benzyl-2-methyladenine or 9-benzyl-2-fluoroadenine. Compounds with NSC numbers have undergone standardized purity and identity verification, reducing the risk of acquiring mislabeled or impure material from non-NCI-vetted sources .

NCI screening Cytotoxicity Compound provenance

Procurement-Relevant Application Scenarios for 9-Benzyl-2-chloro-9H-purin-6-amine (CAS 56046-25-4)


Antiviral Purine Lead Optimization Campaigns Targeting Rhinovirus

Based on the class-level SAR demonstrating that 2-chloro substitution on the 9-benzylpurine core is essential for sub-micromolar anti-rhinovirus activity [1], this compound should be procured as the core scaffold for focused library synthesis. The 6-NH₂ group provides a vector for introducing diverse substituents (e.g., dimethylamino, arylamino) while retaining the activity-enabling 2-Cl pharmacophore. Researchers should avoid the 2-unsubstituted 9-benzyladenine analog, which the literature explicitly describes as weakly active in the same assay system [1].

PDE8-Targeted CNS Drug Discovery for Vascular Dementia

The 2022 publication by Wu et al. establishes 9-benzyl-2-chloro-adenine as the privileged template for developing orally bioavailable, brain-penetrant PDE8 inhibitors with nanomolar potency [2]. Medicinal chemistry teams initiating PDE8 programs should source this compound for hit-to-lead optimization, leveraging the published X-ray co-crystal structure (PDE8A–15 complex) as a structure-based design roadmap. The demonstrated 100% oral bioavailability in mice provides confidence that derivatives built on this core can achieve systemic exposure [2].

Electrochemical Probe Synthesis via Regioselective Sonogashira Coupling

When the synthetic objective is to install an alkyne-linked ferrocene or similar electroactive reporter at the purine C2 position while preserving the 6-NH₂ group for biological recognition, 9-benzyl-2-chloroadenine is the uniquely suitable substrate among halopurines [3]. The 6-chloro and 8-bromo analogs couple at positions that either eliminate the amino group or place the label at a sterically and electronically distinct locus, yielding products with different electrochemical signatures and target-binding profiles [3]. Procurement should specifically request this CAS number to ensure the correct regioisomer for C2-functionalized conjugate synthesis.

Anti-Inflammatory Agent Development Based on 9-Benzyladenine Patent Precedent

US Patent 3,930,005A (and related filings) claims 9-benzyladenine and its 2-chloro, 2-methyl, and 2-methoxy derivatives as anti-inflammatory agents with utility in treating arthritis and contact dermatitis [4]. While quantitative in vivo efficacy data for the 2-chloro analog specifically are not detailed in the patent text, the explicit inclusion of 9-benzyl-2-chloroadenine in the claimed chemical space provides freedom-to-operate motivation for pharmaceutical development groups to procure this compound for proprietary anti-inflammatory SAR exploration [4].

Quote Request

Request a Quote for 9-Benzyl-2-chloro-9h-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.